molecular formula C27H40O7 B1591144 lucidenic acid C CAS No. 95311-96-9

lucidenic acid C

Numéro de catalogue B1591144
Numéro CAS: 95311-96-9
Poids moléculaire: 476.6 g/mol
Clé InChI: XIMQDJNNBMWDIH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Lucidenic acid C is a natural compound isolated from Ganoderma lucidum . It exhibits multifaceted pharmacological actions such as antioxidant, anti-inflammatory, immunomodulatory, and anticancer properties . It inhibits PMA-induced MMP-9 activity, with an anti-invasive effect on hepatoma cells .

Applications De Recherche Scientifique

  • Apoptosis Induction in Leukemia Cells : Lucidenic acids, including lucidenic acid C, have been shown to induce cell apoptosis in leukemia cells, suggesting potential anti-cancer applications. Specifically, lucidenic acid C was found to cause cell cycle arrest in the G1 phase in HL-60 cells, indicating its role in controlling cell proliferation (Hsu, Yu, & Yen, 2008).

  • Cytotoxicity Against Tumor Cells : In a study exploring the cytotoxic effects of various triterpenoids from Ganoderma lucidum, lucidenic acid C demonstrated significant cytotoxic activity against certain tumor cells. This highlights its potential utility in cancer therapy (Wu, Shi, & Kuo, 2001).

  • Anti-Invasive Effects on Hepatoma Cells : Lucidenic acid C showed significant inhibitory effects on the invasion of HepG(2) hepatoma carcinoma cells. This anti-invasive property could be beneficial in preventing cancer metastasis (Weng, Chau, Chen, Chen, & Yen, 2007).

  • Inhibition of MAPK/ERK Signal Transduction and NF-kappaB/AP-1 Binding : Lucidenic acid C inhibits PMA-induced invasion of hepatoma cells by inactivating the MAPK/ERK signal transduction pathway and reducing the binding activities of NF-kappaB and AP-1, which are critical in cancer cell migration and invasion (Weng, Chau, Hsieh, Yang, & Yen, 2007).

  • Pharmacological Activities Review : A review of lucidenic acids, including lucidenic acid C, summarizes their various pharmacological effects such as anti-cancer, anti-inflammatory, antioxidant, anti-viral, neuroprotective, and anti-diabetic properties. This comprehensive review suggests that lucidenic acids have multifaceted potential in medicinal and nutraceutical applications (Zheng et al., 2023).

  • Inhibitory Effects on Tumorigenesis and Metastasis : Studies have shown that lucidenic acid-rich extracts from Ganoderma lucidum inhibit tumorigenesis and metastasis in human hepatoma cells. This indicates a potential role for lucidenic acid C in chemoprevention (Weng, Chau, Yen, Liao, Chen, & Chen, 2009).

Safety And Hazards

The safety data sheet for Lucidenic acid C suggests avoiding dust formation, breathing mist, gas, or vapours, and contacting with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Orientations Futures

Research on Lucidenic acids, including Lucidenic acid C, is still preliminary and has several limitations. Therefore, more in-depth studies with optimal designs are essential for the development of Lucidenic acids as medicines, functional foods, and nutraceuticals .

Propriétés

IUPAC Name

(4R)-4-[(3S,5R,7S,10S,12S,13R,14R,17R)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H40O7/c1-13(7-8-19(31)32)14-11-18(30)27(6)20-15(28)12-16-24(2,3)17(29)9-10-25(16,4)21(20)22(33)23(34)26(14,27)5/h13-17,23,28-29,34H,7-12H2,1-6H3,(H,31,32)/t13-,14-,15+,16+,17+,23-,25+,26+,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIMQDJNNBMWDIH-YAQOJFSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001131919
Record name (3β,5α,7β,12β)-3,7,12-Trihydroxy-4,4,14-trimethyl-11,15-dioxochol-8-en-24-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001131919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

lucidenic acid C

CAS RN

95311-96-9
Record name (3β,5α,7β,12β)-3,7,12-Trihydroxy-4,4,14-trimethyl-11,15-dioxochol-8-en-24-oic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95311-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3β,5α,7β,12β)-3,7,12-Trihydroxy-4,4,14-trimethyl-11,15-dioxochol-8-en-24-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001131919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
lucidenic acid C
Reactant of Route 2
lucidenic acid C
Reactant of Route 3
lucidenic acid C
Reactant of Route 4
lucidenic acid C
Reactant of Route 5
lucidenic acid C
Reactant of Route 6
lucidenic acid C

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.